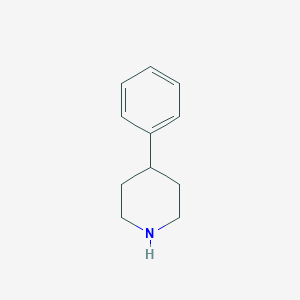

4-Phenylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBULQCHEUWJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227890 | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-99-3 | |

| Record name | 4-Phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 771-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V8IM567WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enantioselective Synthesis of Chiral 4-Phenylpiperidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral 4-phenylpiperidine scaffold is a privileged structural motif found in a multitude of biologically active compounds and pharmaceuticals. Its rigid framework and the stereochemical orientation of the phenyl group play a crucial role in molecular recognition and binding affinity to various biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantioenriched this compound derivatives is of paramount importance in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of key modern methodologies for the enantioselective synthesis of these valuable compounds, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Asymmetric Dearomatization of Pyridines

The direct asymmetric functionalization of readily available pyridine feedstocks presents a highly atom-economical and efficient strategy for the synthesis of chiral piperidines. Recent advances in catalysis have enabled the enantioselective dearomatization of pyridines, providing access to a wide range of substituted piperidine derivatives.

Copper-Catalyzed Asymmetric 1,4-Dearomatization of Pyridines

A significant breakthrough in this area is the copper-hydride catalyzed C-C bond-forming dearomatization of pyridines, which operates directly on the free heterocycle without the need for pre-activation.[1][2][3] This method allows for the enantioselective 1,4-addition of nucleophiles generated in situ from olefin precursors.[1][2][3]

The catalytic cycle is believed to involve the formation of a chiral copper-hydride complex that participates in the dearomatization process. The resulting dihydropyridine intermediate can then be reduced to the corresponding piperidine.

The following table summarizes the results for the copper-catalyzed asymmetric dearomatization of pyridines followed by reduction to the corresponding piperidines.

| Entry | Pyridine Substrate | Olefin | Yield (%) | ee (%) |

| 1 | Pyridine | Styrene | 85 | 90 |

| 2 | 3-Methylpyridine | Styrene | 82 | 88 |

| 3 | 3-Chloropyridine | Styrene | 88 | 92 |

| 4 | Pyridine | 4-Methoxystyrene | 80 | 91 |

| 5 | Pyridine | 4-Chlorostyrene | 87 | 89 |

To a solution of Cu(OAc)₂ (2.0 mol %) and the chiral ligand (e.g., a derivative of Ph-BPE, 2.2 mol %) in a suitable solvent (e.g., THF) is added the pyridine substrate (1.0 mmol) and the olefin (2.0 mmol). The mixture is stirred at room temperature until the dearomatization is complete (monitored by TLC or GC-MS). Subsequently, a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) is added, and the reaction is stirred until the reduction of the dihydropyridine intermediate is complete. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the chiral this compound derivative.

Chemo-Enzymatic Dearomatization of Activated Pyridines

A powerful alternative approach combines chemical synthesis with biocatalysis for the asymmetric dearomatization of activated pyridines.[4][5][6] This chemo-enzymatic method utilizes an amine oxidase and an ene-imine reductase in a one-pot cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[4][5][6] While this method has been extensively applied to 3-substituted piperidines, its principles can be adapted for the synthesis of chiral 4-substituted analogues.

The workflow involves the chemical synthesis of an N-activated tetrahydropyridine followed by a one-pot, two-enzyme biocatalytic cascade.

The following table presents representative data for the chemo-enzymatic synthesis of chiral piperidines.

| Entry | Tetrahydropyridine Substrate | Ene-Imine Reductase | Yield (%) | ee (%) |

| 1 | N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine | EneIRED-01 | >95 | >99 (R) |

| 2 | N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine | EneIRED-05 | >95 | >99 (S) |

| 3 | N-Cbz-4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine | EneIRED-01 | 92 | >99 (R) |

| 4 | N-Cbz-4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridine | EneIRED-05 | 94 | >99 (S) |

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the N-substituted tetrahydropyridine substrate (e.g., 10 mM) is suspended. To this mixture are added the amine oxidase, the ene-imine reductase, a nicotinamide cofactor (e.g., NADH or NADPH), and a cofactor recycling system (e.g., glucose and glucose dehydrogenase). The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated to yield the enantioenriched piperidine derivative.

Rhodium-Catalyzed Asymmetric Transformations

Rhodium catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidines through various transformations, including conjugate additions and reductive aminations.

Rhodium-Catalyzed Asymmetric Conjugate Addition to Dihydropyridinones

The rhodium-catalyzed asymmetric 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones provides a direct route to chiral 4-aryl-2-piperidinones, which are valuable intermediates for the synthesis of 4-phenylpiperidines.[7]

| Entry | Arylboronic Acid | Chiral Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | (S)-BINAP | 95 | 96 |

| 2 | 4-Fluorophenylboronic acid | (R)-BINAP | 98 | 98 |

| 3 | 4-Methoxyphenylboronic acid | (S)-BINAP | 92 | 95 |

| 4 | 3-Chlorophenylboronic acid | (R)-BINAP | 90 | 97 |

In a reaction vessel, [Rh(cod)Cl]₂ (1.5 mol %) and the chiral bisphosphine ligand (e.g., (S)-BINAP, 3.3 mol %) are dissolved in a suitable solvent (e.g., dioxane/water mixture). The 5,6-dihydro-2(1H)-pyridinone substrate (1.0 mmol) and the arylboronic acid (1.5 mmol) are added, followed by a base (e.g., K₃PO₄, 2.0 mmol). The mixture is heated to the desired temperature (e.g., 80 °C) and stirred until the reaction is complete. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to afford the chiral 4-aryl-2-piperidinone.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

A highly efficient method for the synthesis of chiral piperidines involves the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts.[1][8][9][10] This reaction utilizes a chiral primary amine as a source of chirality and proceeds with excellent diastereo- and enantioselectivity.[1][8][9][10]

| Entry | Pyridinium Salt | Chiral Amine | Yield (%) | dr | ee (%) |

| 1 | N-Benzyl-4-phenylpyridinium bromide | (R)-1-Phenylethylamine | 85 | >20:1 | 98 |

| 2 | N-Benzyl-4-(4-chlorophenyl)pyridinium bromide | (S)-1-Phenylethylamine | 82 | >20:1 | 97 |

| 3 | N-Methyl-4-phenylpyridinium iodide | (R)-1-Phenylethylamine | 78 | 19:1 | 96 |

| 4 | N-Benzyl-4-(4-methoxyphenyl)pyridinium bromide | (S)-1-Phenylethylamine | 88 | >20:1 | 99 |

A mixture of the pyridinium salt (0.5 mmol), the chiral primary amine (1.0 mmol), [Cp*RhCl₂]₂ (1 mol %), and formic acid (2.0 mmol) in a suitable solvent (e.g., CH₂Cl₂/H₂O) is stirred at the desired temperature (e.g., 40 °C) for the specified time. After completion of the reaction, the mixture is basified with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired chiral piperidine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Cu-Catalyzed 1,4-Dearomatization of Pyridines and Pyridazines without Preactivation of the Heterocycle or Nucleophile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turner-biocatalysis.com [turner-biocatalysis.com]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to 5,6-dihydro-2(1H)-pyridinones. Asymmetric synthesis of 4-aryl-2-piperidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Crystal Structure Analysis of Novel 4-Phenylpiperidine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of novel 4-phenylpiperidine analogs, a class of compounds with significant therapeutic potential due to their interaction with various biological targets. This document details the experimental protocols for their synthesis, crystallization, and structural determination via X-ray crystallography. Furthermore, it presents a comparative analysis of crystallographic data and explores the relevant biological signaling pathways associated with this scaffold.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including analgesics, antipsychotics, and antidepressants.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents with improved efficacy and selectivity. This guide outlines the methodologies and presents key data for researchers engaged in the development of novel this compound-based therapeutics.

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and crystal structure analysis of novel this compound analogs is presented below. This is a composite protocol synthesized from various reported methodologies.[3][4][5][6][7][8][9][10]

Synthesis of this compound Analogs

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the construction of the piperidine ring followed by the introduction of the phenyl group, or vice-versa. One illustrative, multi-step synthesis is outlined below[8]:

-

Grignard Reaction: The synthesis can commence with the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a protected 4-piperidone derivative (e.g., 1-Boc-4-piperidone). This step introduces the phenyl group at the 4-position of the piperidine ring.

-

Deprotection: The protecting group on the piperidine nitrogen (e.g., Boc group) is subsequently removed under acidic conditions to yield the this compound core.

-

N-Alkylation/Arylation: Novel analogs are then synthesized by N-alkylation or N-arylation of the secondary amine of the this compound core with various alkyl or aryl halides. This step allows for the introduction of diverse substituents to probe the SAR.

-

Purification: The final products are purified using techniques such as flash column chromatography to ensure high purity, which is essential for successful crystallization.

Crystallization of this compound Analogs

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[3][6][7] Several techniques can be employed for the crystallization of small organic molecules like this compound analogs:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined empirically.

-

Vapor Diffusion: This method is particularly useful when only small amounts of the compound are available.[6] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystal growth.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[6] Crystals form at the interface of the two solvents as they slowly mix.

X-ray Data Collection and Structure Refinement

The following protocol outlines the general steps for X-ray data collection and structure refinement[11][12][13][14][15]:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data. This iterative process minimizes the difference between the observed and calculated structure factors.

Data Presentation: Crystallographic Data of Representative this compound Analogs

The following table summarizes hypothetical crystallographic data for a series of novel this compound analogs to illustrate a comparative analysis. Such data is critical for understanding the conformational preferences and intermolecular interactions that influence the biological activity of these compounds.

| Compound ID | Formula | MW ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Analog-1 | C₁₇H₁₉N | 237.34 | Monoclinic | P2₁/c | 10.123 | 12.456 | 11.789 | 90 | 105.2 | 90 | 1432.1 | 4 |

| Analog-2 | C₁₈H₂₁NO | 267.37 | Orthorhombic | P2₁2₁2₁ | 8.987 | 15.654 | 10.321 | 90 | 90 | 90 | 1451.5 | 4 |

| Analog-3 | C₁₇H₁₈FN | 255.33 | Triclinic | P-1 | 7.654 | 9.876 | 10.111 | 85.4 | 78.9 | 80.1 | 734.2 | 2 |

Note: This table is a representative example. Actual data for specific novel analogs should be consulted from relevant research publications.

Mandatory Visualizations

Experimental and Logical Workflows

Caption: General workflow for crystal structure analysis of this compound analogs.

Signaling Pathways

Many this compound analogs derive their therapeutic effects from modulating G-protein coupled receptors (GPCRs), such as dopamine, serotonin, and opioid receptors. The following diagrams illustrate the canonical signaling pathways for these receptor families.

Dopamine D2 Receptor Signaling Pathway

References

- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 1-phenylpiperazine and this compound derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Page loading... [guidechem.com]

- 9. CN110483376B - Synthesis method of intermediate N-phenyl-4-piperidone - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. hkl-xray.com [hkl-xray.com]

- 12. atbweb.stanford.edu [atbweb.stanford.edu]

- 13. researchgate.net [researchgate.net]

- 14. iucr.org [iucr.org]

- 15. youtube.com [youtube.com]

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling for 4-Phenylpiperidine-Based Ligands

For Immediate Release

This technical guide provides a comprehensive overview of pharmacophore modeling as applied to 4-phenylpiperidine-based ligands, a scaffold of significant interest in medicinal chemistry due to its prevalence in centrally active agents. Tailored for researchers, medicinal chemists, and computational scientists in the field of drug discovery, this document outlines the core principles, experimental methodologies, and validation techniques essential for the successful development and application of pharmacophore models for this important class of molecules.

Introduction to Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific biological target and elicit a biological response. Pharmacophore modeling is a powerful computational technique used in drug discovery to identify novel, structurally diverse compounds with the potential for desired biological activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown (ligand-based pharmacophore modeling) or to refine and filter virtual screening hits when the target structure is available (structure-based pharmacophore modeling).

The this compound core is a privileged scaffold found in a multitude of ligands targeting various receptors and transporters in the central nervous system, including opioid receptors and dopamine transporters.[1][2] Understanding the key interaction patterns of this scaffold through pharmacophore modeling can significantly accelerate the design and optimization of new therapeutic agents.

Methodologies in Pharmacophore Model Generation

The generation of a robust pharmacophore model is a multi-step process that can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling

This approach is employed when the 3D structure of the biological target is not available. It relies on a set of active ligands to derive a common set of chemical features responsible for their biological activity.

-

Ligand Set Preparation:

-

Compile a structurally diverse set of this compound-based ligands with a wide range of biological activities (e.g., IC50 or Ki values).

-

Divide the dataset into a training set (typically 70-80% of the compounds) to generate the pharmacophore model and a test set (the remaining 20-30%) for external validation.

-

Generate low-energy 3D conformations for all ligands in the dataset.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the most active ligands in the training set. Typical features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic regions (HY)

-

Aromatic Rings (AR)

-

Positive Ionizable (PI)

-

Negative Ionizable (NI)

-

-

-

Model Generation and Scoring:

-

Utilize software (e.g., Discovery Studio, LigandScout, MOE) to generate multiple pharmacophore hypotheses based on the identified features.

-

Score and rank the generated models based on how well they map the features of the most active compounds in the training set.

-

Structure-Based Pharmacophore Modeling

When the 3D structure of the target protein (e.g., from X-ray crystallography or homology modeling) is available, a structure-based approach can be used to generate a pharmacophore model based on the key interactions observed in the ligand-binding pocket.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

-

Identify the ligand-binding site.

-

-

Interaction Mapping:

-

Analyze the interactions between the protein and a co-crystallized ligand or by using interaction-mapping tools within the binding site.

-

Generate pharmacophoric features that are complementary to the amino acid residues in the binding pocket.

-

-

Pharmacophore Model Creation:

-

Construct a pharmacophore model based on the identified interaction points. This model represents the essential features a ligand must possess to bind effectively to the target.

-

Pharmacophore Model Validation

Validation is a critical step to ensure that the generated pharmacophore model is statistically significant and has predictive power.

Test Set Validation

The model's ability to distinguish between active and inactive compounds is assessed using a test set of ligands that were not used during model generation. The model should ideally identify the active compounds while ignoring the inactive ones.

Güner-Henry (GH) Scoring Method

The Güner-Henry (GH) scoring method is a widely used validation technique that evaluates the "goodness of hit" of a pharmacophore model.[3][4][5] It considers the number of active compounds in the hit list, the percentage of active compounds retrieved, and the enrichment of active compounds in the hit list compared to the entire database.

A GH score ranges from 0 to 1, where a score greater than 0.7 generally indicates a good and reliable model.[6] The calculation involves several parameters, as detailed in Table 2.

Data Presentation: Quantitative Analysis

The following tables summarize hypothetical but representative quantitative data for pharmacophore models developed for this compound-based ligands targeting a generic G-protein coupled receptor (GPCR).

| Pharmacophore Feature | Feature Type | Geometric Constraint (Radius in Å) |

| Feature 1 | Aromatic Ring (AR) | 1.5 |

| Feature 2 | Positive Ionizable (PI) | 1.2 |

| Feature 3 | Hydrogen Bond Acceptor (HBA) | 1.0 |

| Feature 4 | Hydrophobic (HY) | 1.8 |

| Table 1: Representative Pharmacophore Features and Geometric Constraints. |

| Parameter | Formula | Value |

| Total molecules in database (D) | - | 10,000 |

| Total actives in database (A) | - | 100 |

| Total hits (Ht) | - | 250 |

| Active hits (Ha) | - | 85 |

| Percent yield of actives (%Y) | (Ha / A) * 100 | 85.0% |

| Percent ratio of actives (%A) | (Ha / Ht) * 100 | 34.0% |

| Enrichment Factor (E) | (%A * D) / (A * 100) | 34.0 |

| Güner-Henry (GH) Score | ((Ha(3A+Ht))/(4Ht*A)) * (1-((Ht-Ha)/(D-A))) | 0.82 |

| Table 2: Example of Güner-Henry (GH) Score Calculation for Model Validation. |

Molecular Docking Protocol

Molecular docking is often used in conjunction with pharmacophore modeling to predict the binding orientation and affinity of ligands to the target protein.[7][8]

-

Receptor and Ligand Preparation:

-

Prepare the 3D structure of the target protein as described in the structure-based pharmacophore modeling section.

-

Generate low-energy 3D conformations of the this compound-based ligands.

-

-

Grid Generation:

-

Define a grid box around the active site of the protein to specify the search space for the docking algorithm.

-

-

Docking Simulation:

-

Use docking software (e.g., AutoDock, GOLD, Glide) to place the ligand conformations into the defined grid box.

-

The software will explore various orientations and conformations of the ligand within the active site.

-

-

Scoring and Analysis:

-

A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked pose.

-

Analyze the top-ranked poses to identify key binding interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key workflows in pharmacophore modeling.

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Caption: Workflow for Structure-Based Pharmacophore Modeling.

Caption: General Workflow for Molecular Docking.

Conclusion

Pharmacophore modeling, in conjunction with molecular docking, provides a powerful computational framework for the rational design and discovery of novel this compound-based ligands. By understanding and applying the methodologies and validation techniques outlined in this guide, researchers can effectively navigate the chemical space to identify promising lead candidates with enhanced potency and selectivity. The integration of these in silico approaches into modern drug discovery pipelines is indispensable for accelerating the development of next-generation therapeutics.

References

- 1. QSAR study of this compound derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacophore-based discovery, synthesis, and biological evaluation of 4-phenyl-1-arylalkyl piperidines as dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structure-activity relationship (SAR) studies of 4-phenylpiperidine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Phenylpiperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous clinically significant therapeutic agents. Its rigid framework allows for precise orientation of functional groups, leading to specific interactions with a variety of biological targets. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with opioid, dopamine, and sigma receptors. It includes quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the rational design of novel ligands.

Core Structure-Activity Relationships

The pharmacological profile of this compound derivatives can be systematically modified by altering substituents at four key positions: the piperidine nitrogen (N-1), the C-4 position of the piperidine ring, the C-4 phenyl ring, and other positions on the piperidine ring (e.g., C-3). A conformational study of various this compound analgesics has shown that phenyl equatorial conformations are generally preferred for compounds like the prodines, ketobemidone, and meperidine.[1] However, for ketobemidone and meperidine, phenyl axial conformations are only slightly higher in energy, which may explain the potency-enhancing effect of a phenyl m-hydroxy group in these specific compounds.[1]

Key Modification Points:

-

N-1 Substituent: This position is crucial for modulating affinity and efficacy. Small alkyl groups or aralkyl groups often confer agonistic properties at opioid and dopamine receptors. The size and nature of this substituent can significantly influence receptor selectivity.

-

C-4 Phenyl Ring: This aromatic ring is a key pharmacophoric element, engaging in vital interactions (e.g., π-π stacking) within the receptor binding pocket.[2] Substitutions on this ring can fine-tune affinity, selectivity, and metabolic stability.

-

C-4 Substituent: The group attached to the C-4 position alongside the phenyl ring dramatically impacts activity. Esters, ketones, and reversed esters are common, and their stereochemistry is often critical for potent receptor interaction. For instance, the 4-COOCH3 group is ideal for the highest potency in some 4-anilinopiperidine scaffolds.[3]

-

Piperidine Ring Substituents: Adding substituents to other positions, such as a methyl group at the C-3 position, can introduce chirality and influence the conformational preference of the C-4 phenyl group (axial vs. equatorial), thereby affecting potency and receptor subtype selectivity.[1]

SAR at Major Receptor Families

Opioid Receptors (μ, δ, κ)

The this compound scaffold is the foundation for the pethidine (meperidine) class of opioid analgesics.[4] SAR studies have been extensive in this area, aiming to develop potent agonists with improved side-effect profiles or antagonists for treating addiction.[4][5][6]

Key Findings:

-

N-1 Position: A methyl group (as in pethidine) or slightly larger alkyl chains are optimal for μ-opioid receptor (MOR) agonism.[4]

-

C-4 Position: An ethyl ester at C-4 is a classic feature for MOR agonists like pethidine.[4] Reversing the ester to a propionyloxy group (as in prodine) can also lead to potent analgesics.[1]

-

C-3 Position: A methyl group at the 3-position of the piperidine ring, as seen in the prodines, can increase potency.[1]

-

Phenyl Ring: A meta-hydroxyl group on the C-4 phenyl ring generally increases analgesic potency, as seen in ketobemidone.[1]

Table 1: SAR of this compound Derivatives at the μ-Opioid Receptor (MOR)

| Compound | N-1 Substituent | C-4 Substituent | Phenyl Ring Substituent | MOR Affinity (Ki, nM) or Activity |

| Pethidine (Meperidine) | -CH₃ | -COOC₂H₅ | Unsubstituted | Agonist |

| Loperamide | -CH₂CH₂C(OH)(C₆H₅)₂ | -C(C₆H₅)(CN) | Unsubstituted | pKi = 9.00[7] |

| CP-866,087 | Complex bicyclic | - | - | Potent MOR antagonist[6] |

| Compound 8 (Loperamide analog) | -[CH₂]₂-C(N(CH₃)₂)(C₆H₅)₂ | -OH | -O-CH₂-COOH | 10x more potent MOR agonist than loperamide[7] |

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Dopamine Receptors (D₂-like Family)

Modification of the this compound core has generated potent ligands for dopamine receptors, particularly the D₂, D₃, and D₄ subtypes.[8] These compounds often act as antagonists or "dopaminergic stabilizers."[8]

Key Findings:

-

N-1 Position: An n-propyl group is often favored for high D₂ receptor affinity.[8]

-

C-4 Phenyl Ring: Substituents at the meta or para position of the phenyl ring are critical for affinity and selectivity. For example, a 3-(methylsulfonyl)phenyl group led to the development of Pridopidine (ACR16), a D₂ antagonist.[8]

-

Heterocycle Core: Replacing the piperidine with a piperazine ring can also yield potent D₂ ligands, though this often impacts the overall pharmacological profile.[9]

Table 2: SAR of this compound/Piperazine Derivatives at Dopamine Receptors

| Compound | Core | N-1 Substituent | C-4 Phenyl Substituent | D₂ Receptor Affinity (Ki, nM) | D₃ Receptor Affinity (Ki, nM) | D₄ Receptor Affinity (% inh @ 10µM) |

| Pridopidine (12b) | Piperidine | -propyl | 3-SO₂CH₃ | Low Affinity Antagonist[8] | - | - |

| 6a | Piperazine | Complex chain | 2-F, 3-F | - | 1.4 - 43 (series)[10] | - |

| 13g | Piperidine | Complex chain | 2-CH₃ | - | - | 65%[2] |

Note: Data is compiled from multiple sources for illustrative purposes.

Sigma (σ) Receptors

The σ receptor family has emerged as a target for novel therapeutics for CNS disorders. The this compound scaffold has proven to be a versatile template for developing high-affinity σ₁ receptor ligands.[2][11] There is often an overlap in the pharmacophores for D₄ and σ₁ receptors, with both featuring a basic nitrogen that forms key interactions.[2]

Key Findings:

-

Core Structure: Both this compound and 1-phenylpiperazine structures can yield high-affinity σ ligands.[11]

-

N-1 Substituent: The nature of the N-substituent is a key determinant of σ₁ affinity.

-

Southern Portion: Expanding the structure with additional heteroaryl moieties can lead to highly potent and selective σ₁ modulators. For instance, adding a trifluoromethyl indazole moiety resulted in a compound with a Ki of 0.7 nM for the σ₁ receptor.[2]

Table 3: SAR of this compound Derivatives at the σ₁ Receptor

| Compound | C-4 Phenyl Substituent | Southern Moiety | σ₁ Receptor Affinity (Ki, nM) | Selectivity (σ₁:D₄) |

| 13g | 2-CH₃ | - | 37[2] | High |

| 12a | - | Indazole | 1.2[2] | >700 |

| 12c | - | Trifluoromethyl Indazole | 0.7[2] | 829[2] |

Note: Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of standardized in vitro assays to determine receptor binding affinity and functional activity.

Radioligand Binding Assay (Filtration Method)

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Methodology:

-

Receptor Preparation: Prepare cell membrane homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells).[2][12] Protein concentration is determined via a standard assay (e.g., Bradford).

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Reaction: In a 96-well plate, combine:

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a saturating concentration of a known, high-affinity unlabeled ligand.

-

Specific Binding: Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined.

-

The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of a G-protein coupled receptor (GPCR) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.[13]

Methodology:

-

Membrane Preparation: Use cell membranes expressing the GPCR of interest, prepared as described for the binding assay.

-

Assay Buffer: Prepare an assay buffer containing MgCl₂, NaCl, and HEPES.

-

Reaction Mixture: For each well in a 96-well plate, prepare a final volume containing:

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter mat to capture the membranes with bound [³⁵S]GTPγS.

-

Washing and Quantification: Wash the filters with ice-cold buffer and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Basal Binding: Radioactivity in the absence of an agonist.

-

Agonist-Stimulated Binding: Radioactivity at each agonist concentration.

-

Plot the stimulated binding (above basal) against the log concentration of the agonist.

-

Calculate the EC₅₀ (concentration producing 50% of the maximal response) and Emax (maximal stimulation) from the resulting dose-response curve.

-

β-Arrestin Recruitment Assay (e.g., Tango Assay)

This assay measures GPCR activation by detecting the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.[14]

Methodology:

-

Cell Line: Use a specially engineered cell line that co-expresses the GPCR of interest fused to a transcription factor (e.g., tTA) and a β-arrestin protein fused to a protease (e.g., TEV protease).[14] The cell line also contains a reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcription factor.

-

Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of the test compound (agonist) to the cells.

-

Incubation: Incubate for a period sufficient for the entire signaling cascade to occur (e.g., 6-24 hours).

-

Mechanism:

-

Agonist binding activates the GPCR.

-

The protease-tagged β-arrestin is recruited to the receptor.

-

The protease cleaves the transcription factor from the receptor's C-terminus.

-

The freed transcription factor translocates to the nucleus and drives the expression of the reporter gene.

-

-

Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Plot the reporter signal against the log concentration of the agonist to determine EC₅₀ and Emax values.

Visualizations

Caption: Generalized GPCR signaling cascade upon ligand binding.

Caption: Experimental workflow for a filtration-based receptor binding assay.

Caption: Logical relationships in this compound SAR.

References

- 1. Conformation-activity study of this compound analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. daneshyari.com [daneshyari.com]

- 5. QSAR study of this compound derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel 1-phenylpiperazine and this compound derivatives as high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Conformational Analysis of 4-Phenylpiperidine Analgesics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the conformational analysis of 4-phenylpiperidine analgesics, a critical class of synthetic opioids. Understanding the three-dimensional structure of these molecules is paramount in elucidating their structure-activity relationships (SAR), optimizing their analgesic efficacy, and minimizing adverse effects. This document details the key conformational features, experimental and computational methodologies for their determination, and the signaling pathways through which these compounds exert their pharmacological effects.

Core Concepts in Conformational Analysis of this compound Analgesics

The central feature of this compound analgesics is the piperidine ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The orientation of the 4-phenyl group, either axial or equatorial, is a key determinant of analgesic potency. The interplay of substituents on the piperidine ring dictates the energetic preference for one conformation over the other.

A foundational hypothesis in the study of these analgesics was that an axial orientation of the phenyl group might be necessary for potent analgesic activity, mimicking the rigid structure of morphine.[1] However, extensive research has revealed a more nuanced relationship, with both axial and equatorial conformers playing significant roles depending on the specific compound.[1][2]

Quantitative Conformational and Binding Affinity Data

The following tables summarize key quantitative data from conformational studies and receptor binding assays of representative this compound analgesics.

Table 1: Calculated Energy Differences Between Phenyl Axial and Equatorial Conformers

| Compound | Phenyl Conformation Preference | Energy Difference (kcal/mol) |

| Meperidine | Equatorial | 0.6 |

| Ketobemidone | Equatorial | 0.7 |

| α-Prodine | Equatorial | 2.8 |

| β-Prodine | Equatorial | 3.4 |

| 3-demethyl-α-prodine | Equatorial | 1.9 |

| 1,3,4-trimethyl-4-phenylpiperidine (α) | Equatorial | 1.3 |

| 1,3,4-trimethyl-4-phenylpiperidine (β) | Equatorial | 3.3 |

| 3-demethyl-1,4-dimethyl-4-phenylpiperidine | Axial | 0.7 |

Data sourced from computational studies using the MM2 force field.[1][2]

Table 2: Mu-Opioid Receptor Binding Affinities (Ki) of Selected Opioids

| Compound | Ki (nM) |

| Morphine | 1.2[3] |

| Fentanyl | 1-100 (range)[4] |

| Meperidine | >100[4] |

| Hydromorphone | 0.6[3] |

| Codeine | >100[4] |

| Loperamide | 3[5] |

| Diphenoxylate | 1-100 (range)[4] |

Binding affinities can vary based on the specific assay conditions.[4]

Experimental Protocols for Conformational Analysis

A multi-pronged approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction is typically employed for a comprehensive conformational analysis of this compound analgesics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound analgesic in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6]

-

The concentration should be optimized to ensure sufficient signal-to-noise ratio without causing line broadening.[6]

-

Ensure the sample is free of particulate matter by filtering if necessary.[6]

-

-

Data Acquisition:

-

Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer.

-

The choice of experiments will depend on the specific structural questions being addressed.

-

For fluorinated analogs, ¹⁹F NMR and the measurement of ³J(¹⁹F,¹H) coupling constants can directly inform on the axial or equatorial orientation of the fluorine atom.[7]

-

-

Data Analysis:

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Analyze the coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of vicinal coupling constants can provide information about dihedral angles and thus the conformation of the piperidine ring.

-

Utilize Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine through-space proximities between protons, which can help to distinguish between axial and equatorial orientations of substituents.

-

Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystallization:

-

Grow single crystals of the this compound analgesic of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[9]

-

Computational Conformational Analysis

Computational methods, particularly molecular mechanics, are invaluable for exploring the conformational landscape of flexible molecules like this compound analgesics and for estimating the relative energies of different conformers.

Methodology:

-

Structure Building:

-

Construct the 3D structure of the this compound derivative using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through methods like molecular dynamics simulations or Monte Carlo searches.[10]

-

-

Energy Minimization:

-

Analysis:

-

Calculate the relative energies of the minimized conformers to determine their populations according to the Boltzmann distribution.

-

Analyze key geometrical parameters such as dihedral angles to characterize the conformation of the piperidine ring and the orientation of the 4-phenyl group.

-

Signaling Pathways of this compound Analgesics

This compound analgesics primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[13] Activation of the MOR initiates two main signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects of opioids, such as respiratory depression and tolerance.[1][14]

Caption: Opioid receptor signaling pathways.

Experimental and Computational Workflow

The conformational analysis of this compound analgesics is an iterative process that integrates experimental and computational techniques to build a comprehensive understanding of their structure-activity relationships.

Caption: Integrated workflow for conformational analysis.

Conclusion

The conformational analysis of this compound analgesics is a critical component of modern drug discovery and development. By combining experimental techniques like NMR and X-ray crystallography with computational modeling, researchers can gain detailed insights into the structural features that govern their analgesic activity and side-effect profiles. This knowledge is instrumental in the rational design of novel analgesics with improved therapeutic indices. The continued exploration of the conformational landscape of these molecules, in conjunction with a deeper understanding of their interactions with opioid receptor signaling pathways, holds great promise for the development of safer and more effective pain management therapies.

References

- 1. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformation-activity study of this compound analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. improvedpharma.com [improvedpharma.com]

- 9. resources.rigaku.com [resources.rigaku.com]

- 10. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. researchgate.net [researchgate.net]

- 13. ndafp.org [ndafp.org]

- 14. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-phenylpiperidine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, particularly analgesics and psychoactive drugs.[1] Its structure is foundational in medicinal chemistry for the development of opioid receptor agonists and other neuropharmacological agents.[2]

Core Physicochemical Properties

The hydrochloride salt of this compound enhances its stability and solubility, making it a versatile compound for research and development.[2][3] Key properties are summarized below.

General and Physical Properties

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][4] |

| Molecular Formula | C₁₁H₁₆ClN | [4][5][6] |

| Molecular Weight | 197.71 g/mol | [1][7] |

| Melting Point | 222-225 °C | [4][8] |

| Boiling Point | 259.9 °C at 760 mmHg (for free base) | [5] |

| Flash Point | 113 °C (for free base) | [5] |

Solubility and Partitioning

| Property | Value | Notes |

| Water Solubility | Partially soluble | The hydrochloride salt form enhances aqueous solubility compared to the free base.[2][3][4] |

| pKa | 10.20 ± 0.10 (Predicted for free base) | The pKa refers to the acidity of the protonated piperidinium ion. |

| LogP (Octanol/Water) | 2.57 - 3.19 (Calculated) | A measure of lipophilicity.[6][8] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound and its hydrochloride salt. While most publicly available spectra are for the free base, they provide the foundational information for the molecule's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (for this compound free base in CDCl₃):

-

δ 7.15-7.31 (m, 5H): Aromatic protons of the phenyl group.[9]

-

δ 3.15-3.18 (m, 2H): Axial protons on the carbons adjacent to the nitrogen.[9]

-

δ 2.72-2.73 (m, 2H): Equatorial protons on the carbons adjacent to the nitrogen.[9]

-

δ 2.61 (m, 1H): Proton on the carbon bearing the phenyl group.[9]

-

δ 1.75-1.97 (m, 4H): Protons on the C3 and C5 positions of the piperidine ring.[9]

-

Infrared (IR) Spectroscopy

-

FTIR (for this compound free base): The spectrum shows characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic groups (around 2800-3000 cm⁻¹), and C=C stretching of the aromatic ring (around 1600 cm⁻¹).[10][11]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of this compound hydrochloride in a laboratory setting.

Synthesis of this compound Hydrochloride

The synthesis typically involves the formation of the this compound free base followed by its conversion to the hydrochloride salt. A common method is the reduction of a pyridine precursor.

Workflow: Synthesis of this compound HCl

Caption: Workflow for synthesis and purification.

Detailed Protocol:

-

Suspension: 1,2,5,6-Tetrahydro-4-phenylpyridine hydrochloride (125 g) and 10% palladium on carbon (12.0 g) are suspended in 1 L of methanol.[8]

-

Hydrogenation: The suspension is stirred at room temperature for 5 hours under a hydrogen atmosphere at atmospheric pressure.[8]

-

Work-up: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.[8]

-

Purification: The resulting residue is suspended in a mixture of ethyl acetate and a small amount of ethanol. The insoluble, purified this compound hydrochloride is collected by filtration.[8]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a critical parameter for predicting a drug's membrane permeability and absorption. It can be determined experimentally using the shake-flask method followed by HPLC analysis.

Workflow: Experimental LogP Determination

Caption: HPLC-based workflow for LogP determination.

Detailed Protocol:

-

Phase Preparation: Prepare two phases: n-octanol saturated with water (at pH 7.4) and water (pH 7.4 phosphate buffer) saturated with n-octanol. Allow them to separate for 24 hours.[12]

-

Dissolution: Accurately weigh and dissolve the compound in a 50/50 mixture of the prepared octanol and water phases.[12]

-

Equilibration: Shake the mixture vigorously to allow the compound to partition between the two phases. Let the vial stand for 24 hours to ensure complete phase separation.[12]

-

Sampling & Analysis: Carefully extract a sample from the aqueous layer and another from the octanol layer.[12]

-

Quantification: Determine the concentration of the compound in each sample using a validated HPLC method with a UV detector (like a Diode Array Detector).[12]

-

Calculation: Calculate LogP using the formula: Log P = log (Concentration in octanol / Concentration in water).[12]

Biological Context and Signaling Pathways

This compound serves as a critical scaffold for drugs targeting the central nervous system.[2] Derivatives have been developed as potent analgesics that act as agonists at the μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[2] Its structure is also utilized in the development of selective serotonin receptor modulators for treating mood disorders.[2]

Signaling Pathway: Opioid Receptor (GPCR) Activation

Caption: Simplified opioid receptor signaling pathway.

This pathway illustrates how a this compound-based opioid agonist can initiate a signaling cascade. Binding to the μ-opioid receptor activates an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, reducing intracellular cAMP levels. This leads to the modulation of ion channels and ultimately results in the desired cellular response, such as pain relief (analgesia).[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound hydrochloride | 10272-49-8 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. This compound HCl | 10272-49-8 [chemnet.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. 10272-49-8|this compound hydrochloride| Ambeed [ambeed.com]

- 9. This compound(771-99-3) 1H NMR [m.chemicalbook.com]

- 10. This compound | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. agilent.com [agilent.com]

Quantum Mechanical Insights into the Electronic Landscape of 4-Phenylpiperidine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the electronic properties of 4-phenylpiperidine, a crucial scaffold in medicinal chemistry. Leveraging quantum mechanical studies, this document offers valuable data and methodologies for researchers, scientists, and drug development professionals engaged in the design of novel therapeutics targeting the central nervous system and other biological systems.

Core Electronic Properties of the this compound Scaffold

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic characteristics of molecules. For this compound and its derivatives, these computational methods provide critical insights into their reactivity, stability, and potential for intermolecular interactions. The electronic properties are largely governed by the Frontier Molecular Orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

| Electronic Property | Calculated Value | Unit | Significance in Drug Design |

| HOMO Energy | -5.071 | eV | Correlates with the ability to donate electrons (nucleophilicity). Important for interactions with electron-deficient biological targets. |

| LUMO Energy | -2.011 | eV | Correlates with the ability to accept electrons (electrophilicity). Relevant for interactions with electron-rich biological targets. |

| HOMO-LUMO Gap (ΔE) | 3.061 | eV | A smaller gap suggests higher reactivity and polarizability, while a larger gap indicates greater stability. This influences metabolic stability and binding affinity. |

| Dipole Moment | Data not available | Debye | Indicates the overall polarity of the molecule, which affects solubility, membrane permeability, and binding to polar residues in a receptor. |

Note: The HOMO and LUMO energy values are for (E)-1-(4-((2-(2,4-Dinitrophenyl)hydrazono)methyl)phenyl)piperidine, a derivative of this compound. These values provide a reasonable approximation of the electronic behavior of the this compound core.

Computational Methodology for Determining Electronic Properties

The following protocol outlines a standard and reproducible computational workflow for the quantum mechanical study of this compound and its analogs. This methodology is based on widely accepted practices in the field of computational chemistry.

Geometry Optimization

The first and most critical step is to obtain the most stable 3D conformation of the molecule.

-

Initial Structure Generation: A 2D sketch of the this compound molecule is created using a molecular editor and converted to a 3D structure.

-

Conformational Search (Optional but Recommended): For flexible molecules, a conformational search is performed to identify the global minimum energy structure.

-

Quantum Mechanical Optimization: The geometry of the lowest energy conformer is then fully optimized using DFT.

-

Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly used and reliable functional for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing non-covalent interactions and electron distribution.

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a true energy minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.

-

Calculation of Electronic Properties

Once the geometry is optimized, the electronic properties are calculated at the same level of theory (B3LYP/6-311++G(d,p)).

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the HOMO and LUMO are calculated. The energy gap is determined by the difference between the LUMO and HOMO energies.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface of the molecule. The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive electrostatic potential (electron-poor areas).

-

Dipole Moment: The total dipole moment and its vector components are calculated to quantify the overall polarity of the molecule.

The following diagram illustrates the general computational workflow for these studies.

Caption: Computational workflow for determining electronic properties.

Visualizing the Electronic Landscape of this compound

Visual representations of the molecular orbitals and electrostatic potential are crucial for a qualitative understanding of the electronic properties.

Frontier Molecular Orbitals

The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance, respectively. In this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed over the entire molecule, including the piperidine ring. This distribution is fundamental to its interaction with biological targets.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the reactive sites of the molecule. For this compound, the region around the nitrogen atom of the piperidine ring is expected to have a negative electrostatic potential (red/yellow), making it a likely site for interaction with protons or other electrophiles. The hydrogen atoms, particularly those on the nitrogen, will exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

The logical relationship for interpreting MEP is as follows:

Caption: Interpreting the Molecular Electrostatic Potential (MEP) map.

Conclusion and Future Directions

This technical guide has provided a foundational understanding of the electronic properties of the this compound scaffold through the lens of quantum mechanical studies. The presented data and methodologies offer a robust framework for researchers to predict the behavior of novel this compound derivatives in biological systems. Future work should focus on building a comprehensive library of calculated electronic properties for a wide range of substituted 4-phenylpiperidines to establish quantitative structure-activity relationships (QSAR) and to refine the in silico drug design process. The continued application of these quantum mechanical approaches will undoubtedly accelerate the discovery and development of next-generation therapeutics based on this privileged chemical structure.

The Emergence of 4-Phenylpiperidine Scaffolds in Nature: A Technical Guide to Festuclavine and Related Ergot Alkaloids

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and biological characterization of novel 4-phenylpiperidine-containing natural products has been released, offering a critical resource for researchers, scientists, and professionals in drug development. This whitepaper focuses on the ergot alkaloid festuclavine, a naturally occurring compound featuring a structural motif related to the this compound core, and provides an in-depth look into its biological significance and the methodologies employed in its study.

The this compound scaffold is a well-established pharmacophore in medicinal chemistry, forming the backbone of numerous synthetic drugs. However, its occurrence in natural products has been less explored. This guide illuminates this niche area by focusing on festuclavine, an ergot alkaloid produced by various fungi. Ergot alkaloids, a diverse class of mycotoxins, are known for their wide range of biological activities, which are mediated through their interaction with various receptors, including those for serotonin, dopamine, and adrenaline.

Biological Activity and Quantitative Data

Festuclavine and related ergot alkaloids exhibit a range of biological activities, primarily impacting the central nervous system. Their effects are attributed to their structural similarity to biogenic amines, allowing them to interact with neurotransmitter receptors.[1] The biological activities of selected ergot alkaloids are summarized below.

| Compound | Target Receptor(s) | Observed Effect(s) | Quantitative Data (IC50/EC50/Ki) |

| Festuclavine | - | Precursor in the biosynthesis of other ergot alkaloids like fumigaclavine B.[2] | Data not available |

| Ergotamine | 5-HT, Dopamine, Adrenergic Receptors | Vasoconstriction, treatment of migraines.[1] | Affinity (Ki) for various aminergic GPCRs in the low or sub-nanomolar range.[3] |

| Lysergic acid diethylamide (LSD) | 5-HT, Dopamine, Adrenergic Receptors | Potent agonism at 5-HT6 (EC50 = 0.13 nM), antagonism at 5-HT7A, partial agonism at 5-HT5A (EC50 = 2.33 nM).[3] | Agonist at D2 and D4 receptors (EC50 = 2.17 and 4.03 nM, respectively).[3] |

Experimental Protocols

This guide provides detailed methodologies for the key experiments involved in the study of festuclavine and other ergot alkaloids, from isolation to biological activity assessment.

Isolation and Purification of Ergot Alkaloids

A general procedure for the extraction and isolation of ergot alkaloids from fungal cultures is as follows:

-

Extraction: The fungal culture (e.g., Claviceps purpurea) is extracted with a suitable solvent system. A common method involves using a mixture of methanol and a weak acid (e.g., 0.25% phosphoric acid) to extract the alkaloids.[4] Alternatively, a non-polar solvent like ethyl acetate or dichloromethane with the addition of ammonium hydroxide can be used.[5]

-

Solid-Phase Extraction (SPE) Cleanup: The crude extract is then subjected to solid-phase extraction for cleanup. For basic compounds like ergot alkaloids, a strong cation-exchange SPE disk can be used.[4] The alkaloids, being positively charged in an acidic solution, bind to the negatively charged sorbent.

-

Washing: The SPE column is washed with a solvent mixture (e.g., methanol-acidic water) to remove neutral and acidic impurities.[4]

-

Elution: The ergot alkaloids are eluted from the column by changing the pH of the eluting solvent to slightly basic (pH 9), which neutralizes the charge on the alkaloids, causing them to be released from the sorbent.[4]

-

Chromatographic Separation: The purified extract is then subjected to reversed-phase high-performance liquid chromatography (RP-HPLC) for the separation of individual alkaloids.[5] A mobile phase consisting of acetonitrile-water or methanol-water with an alkaline modifier (e.g., ammonium carbonate) is typically used.[5] Fluorescence detection is often employed for sensitive quantification.[4]

Structure Elucidation

The structure of isolated compounds is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.[6]

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.[6]

-

X-ray Crystallography: To determine the absolute configuration of the molecule if a suitable crystal can be obtained.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated.

The detailed exploration of festuclavine and its relatives provides a valuable framework for the discovery and development of new therapeutic agents based on naturally occurring scaffolds. The methodologies and data presented in this guide are intended to support and accelerate research in this promising field.

References

- 1. Activities and Effects of Ergot Alkaloids on Livestock Physiology and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional analysis of the gene controlling hydroxylation of festuclavine in the ergot alkaloid pathway of Neosartorya fumigata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological studies of clavine alkaloids targeting CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 4-Phenylpiperidine-Based Mu-Opioid Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, purification, and pharmacological evaluation of 4-phenylpiperidine-based mu-opioid receptor (MOR) agonists. The this compound scaffold is a core structural motif in a significant class of synthetic opioids, including fentanyl and its analogs, which are potent analgesics.[1][2] These compounds primarily exert their effects by acting as agonists at the MOR, a G protein-coupled receptor (GPCR).[3] This guide is intended to facilitate research and development in the field of opioid analgesics by providing standardized methodologies for synthesis and in vitro characterization.

I. General Synthetic Pathway

A common and efficient method for the synthesis of this compound-based MOR agonists, such as fentanyl, involves a three-step process.[4][5] The general workflow begins with the N-alkylation of a 4-piperidone precursor, followed by reductive amination to introduce the aniline moiety, and finally acylation to yield the target compound.

Caption: General synthetic workflow for this compound-based MOR agonists.

II. Quantitative Data Summary

The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of a series of fentanyl analogs at the human mu-opioid receptor. This data is crucial for understanding the structure-activity relationships (SAR) of this class of compounds.[6][7]

| Compound | R1 (N-substituent) | R2 (Acyl group) | Ki (nM)[8] | EC50 (nM) | Emax (%) |

| Fentanyl | Phenethyl | Propionyl | 1.1 ± 0.2 | 55 | 100[9] |

| Acetylfentanyl | Phenethyl | Acetyl | 9.2 ± 1.5 | - | - |

| Butyrylfentanyl | Phenethyl | Butyryl | 0.4 ± 0.1 | - | - |

| Valerylfentanyl | Phenethyl | Valeryl | 0.5 ± 0.1 | - | - |

| Carfentanil | Phenethyl | Methoxycarbonyl | 0.19 ± 0.04 | - | - |

| Sufentanil | 2-(2-Thienyl)ethyl | Methoxycarbonyl | 0.03 ± 0.01 | - | - |

| Alfentanil | 4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl | Methoxycarbonyl | 1.2 ± 0.2 | - | - |

| Remifentanil | Methyl propanoate | Methoxycarbonyl | 1.4 ± 0.3 | - | - |

| 4-Fluorofentanyl | Phenethyl | Propionyl | 0.6 ± 0.1 | - | - |

| 3-Methylfentanyl (cis) | Phenethyl | Propionyl | 0.2 ± 0.05 | - | - |